2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide
Description
BenchChem offers high-quality 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-5-3-6-13(9-11)17-22-23-18(24(17)20)26-10-16(25)21-15-8-4-7-14(19)12(15)2/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUCZLONPYWIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C(=CC=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a synthetic organic molecule belonging to the class of triazole derivatives. Its structure features a triazole ring, an amide bond, and a thioether linkage, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.86 g/mol. The presence of the triazole ring is significant as it is associated with various biological activities.
Antimicrobial Activity
- Antifungal Properties : Triazole derivatives are well-documented for their antifungal activity. Research indicates that compounds with a triazole moiety can inhibit the growth of various fungal pathogens by targeting enzymes involved in fungal cell wall synthesis. The specific structure of this compound may enhance its antifungal efficacy compared to simpler analogs.
- Antibacterial Properties : Similar to antifungal activity, the compound is expected to exhibit antibacterial properties due to its structural features. Studies have shown that triazoles can inhibit bacterial growth by interfering with metabolic pathways essential for bacterial survival .
Anticancer Activity
Triazole derivatives have been investigated for their potential anticancer effects. The compound's unique structural features may allow it to interact with cancer cell signaling pathways or inhibit specific enzymes involved in cancer progression. For instance, some related triazole compounds have shown promising results against various cancer cell lines, indicating that this compound may also possess similar properties .
The biological activity of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide may involve:
- Enzyme Inhibition : The compound could inhibit enzymes critical for microbial growth or cancer cell proliferation. For example, studies on related triazoles have demonstrated their ability to inhibit serine proteases and other metabolic enzymes .
- Modulation of Signaling Pathways : The presence of the thioether and amide functionalities suggests potential interactions with cellular targets that could modulate signaling pathways involved in disease processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The following table summarizes key findings related to structural modifications and their impact on biological activity:
| Compound | Structural Feature | Activity Type | Observed IC50 (µM) |
|---|---|---|---|
| 4c | Para-chloro group | Serine protease inhibition | 0.015 |
| 4b | Meta-chloro group | Serine protease inhibition | 0.197 |
| 47f | Triazole-thione | Anticancer (HCT-116) | 6.2 |
| 47e | Triazole-thione | Anticancer (T47D) | 27.3 |
The data indicate that electron-withdrawing groups on the aromatic rings enhance inhibitory activity against target enzymes, suggesting that similar modifications in our compound could lead to improved efficacy .
Case Studies
- In Vitro Studies : Preliminary studies have indicated that derivatives similar to our compound exhibit significant antimicrobial and anticancer activities in vitro. For example, one study found that a related triazole derivative had an IC50 value of 6.2 µM against colon carcinoma cells, underscoring the potential effectiveness of these compounds in cancer therapy .
- Molecular Docking Studies : Molecular docking simulations have provided insights into how this compound interacts with target enzymes at a molecular level. These studies help identify binding affinities and predict the most effective structural modifications for enhancing biological activity .
Scientific Research Applications
Antimicrobial Activity
Triazole compounds have been extensively studied for their antimicrobial properties . Research indicates that derivatives of 1,2,4-triazoles exhibit significant activity against various bacterial and fungal pathogens. For instance, compounds similar to the one have shown promising results in inhibiting the growth of clinically relevant bacteria with minimal inhibitory concentrations (MICs) ranging from 1.1 to 4.4 µM .
Anticancer Properties
The compound's structural features suggest potential anticancer activity . A study on triazole derivatives highlighted their ability to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism often involves the disruption of cellular processes through the inhibition of specific enzymes or pathways associated with tumor growth .
Antiviral Properties
Recent investigations into triazole derivatives have also suggested their efficacy against viral infections. The compound may inhibit viral replication by targeting viral enzymes or host cell factors essential for viral life cycles .
Fungicides
The compound's triazole moiety is known for its use as a fungicide in agriculture. Triazoles inhibit sterol biosynthesis in fungi, making them effective against a wide range of fungal pathogens affecting crops. Field studies have demonstrated that triazole-based fungicides significantly reduce disease incidence and improve crop yields .
Plant Growth Regulators
Research has indicated that certain triazole derivatives can act as plant growth regulators , enhancing growth and stress resistance in various plant species. This application is particularly relevant in optimizing agricultural practices to improve crop resilience under adverse environmental conditions .
Synthesis of Nanocomposites
The compound can be utilized in the synthesis of nanocomposites for various applications, including environmental remediation and catalysis. The incorporation of triazole derivatives into nanostructures has been shown to enhance their stability and reactivity, making them suitable for advanced material applications .
Corrosion Inhibitors
Triazoles are also recognized for their role as corrosion inhibitors in metal protection. Studies have demonstrated that incorporating triazole derivatives into protective coatings can significantly reduce corrosion rates in metals exposed to aggressive environments.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
